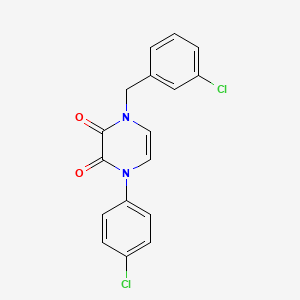
3-allyl-N-benzyl-1-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-N-benzyl-1-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H22ClN3O3 and its molecular weight is 459.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Applications and Molecular Interactions
Advanced Synthetic Techniques : The study by Noguchi et al. (1986) explores the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides, leading to the formation of fused 1,3-cyclohexadiene systems, which are crucial for synthesizing polycyclic compounds and benzo-fused heterocycles (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986). This demonstrates the compound's utility in creating intricate molecular structures, which could be expanded to the synthesis of quinazoline derivatives.
Heterocyclic Compound Synthesis : Research by Chau, Saegusa, and Iwakura (1982) outlines the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, indicating the versatility of quinazoline derivatives in forming heterocyclic compounds (Chau, Saegusa, & Iwakura, 1982). This underscores the importance of compounds like 3-allyl-N-benzyl-1-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide in medicinal chemistry and drug design.
Molecular Interaction Studies : The work by Rodríguez et al. (2014) on the catalytic C-H activation of phenylethylamines or benzylamines and their annulation with allenes to synthesize tetrahydro-3-benzazepines and tetrahydroisoquinolines (Rodríguez, Albert, Ariza, García, Granell, Farrás, La Mela, & Nicolás, 2014) provides insights into the compound's potential in facilitating key molecular interactions, which could be pivotal in the development of new therapeutic agents.
Potential Therapeutic Applications
Antimicrobial and Antitubercular Activities : Rao and Subramaniam (2015) synthesized a series of quinazolinone analogs substituted with benzothiophene, which exhibited significant in vitro antibacterial and antitubercular activities (Rao & Subramaniam, 2015). This suggests that derivatives of this compound might also hold potential in antimicrobial research.
Antipsychotic Agent Exploration : The investigation by Norman et al. (1996) into heterocyclic carboxamides as potential antipsychotic agents provides a foundation for exploring the neuroactive potential of quinazoline derivatives (Norman, Navas, Thompson, & Rigdon, 1996). This underscores the compound's relevance in the development of novel treatments for psychiatric disorders.
特性
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-2-14-29-25(32)22-13-10-20(24(31)28-16-18-6-4-3-5-7-18)15-23(22)30(26(29)33)17-19-8-11-21(27)12-9-19/h2-13,15H,1,14,16-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNPMCICLUKJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N(C1=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


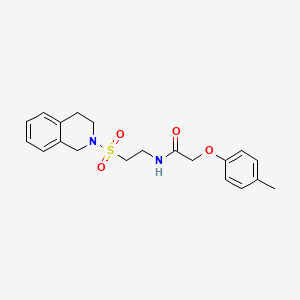
![2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2836528.png)
![(E)-3-(4-tert-butylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836529.png)

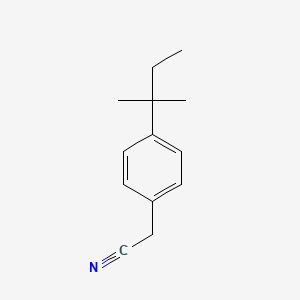
![8-(2-Chloropropanoyl)-2-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2836533.png)
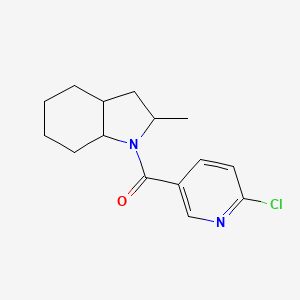
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate](/img/structure/B2836536.png)
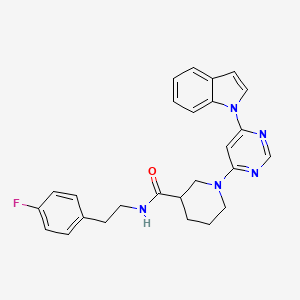


![4-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B2836546.png)
